3-(2-Chloro-5-nitrophenyl)benzaldehyde
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Overview
Description
2’-Chloro-5’-nitro-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a chloro group at the 2’ position, a nitro group at the 5’ position, and a carbaldehyde group at the 3 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-5’-nitro-[1,1’-biphenyl]-3-carbaldehyde typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of o-chloronitrobenzene with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is carried out under nitrogen or other inert gas atmospheres to prevent oxidation. The reaction mixture is heated to around 130°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of 2’-Chloro-5’-nitro-[1,1’-biphenyl]-3-carbaldehyde can be scaled up using continuous flow processes. This method allows for better control over reaction conditions and improved yields. The use of continuous flow reactors also enhances safety and reduces the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-5’-nitro-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2’-Chloro-5’-amino-[1,1’-biphenyl]-3-carbaldehyde.
Substitution: 2’-Substituted-5’-nitro-[1,1’-biphenyl]-3-carbaldehyde.
Oxidation: 2’-Chloro-5’-nitro-[1,1’-biphenyl]-3-carboxylic acid.
Scientific Research Applications
2’-Chloro-5’-nitro-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2’-Chloro-5’-nitro-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-nitro-1,1’-biphenyl: Similar structure but lacks the aldehyde group.
2-Chloro-1,1’-biphenyl: Lacks both the nitro and aldehyde groups.
5-Nitro-1,1’-biphenyl: Lacks the chloro and aldehyde groups
Uniqueness
2’-Chloro-5’-nitro-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of all three functional groups (chloro, nitro, and aldehyde) on the biphenyl structure.
Properties
CAS No. |
1242339-09-8 |
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Molecular Formula |
C13H8ClNO3 |
Molecular Weight |
261.66 g/mol |
IUPAC Name |
3-(2-chloro-5-nitrophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8ClNO3/c14-13-5-4-11(15(17)18)7-12(13)10-3-1-2-9(6-10)8-16/h1-8H |
InChI Key |
QMSREJGOWBGAFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C=O |
Origin of Product |
United States |
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